molecular formula C26H28N2 B1669056 Cinnarizine CAS No. 298-57-7

Cinnarizine

Cat. No.: B1669056
CAS No.: 298-57-7
M. Wt: 368.5 g/mol
InChI Key: DERZBLKQOCDDDZ-JLHYYAGUSA-N
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Mechanism of Action

Target of Action

Cinnarizine primarily targets L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells . It also binds to dopamine D2 receptors , histamine H1 receptors , and muscarinic acetylcholine receptors .

Mode of Action

This compound inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade reduces the influx of calcium ions, which are necessary for muscle contraction. By binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, this compound can further modulate neurotransmission .

Biochemical Pathways

This compound’s action on calcium channels affects the calcium signaling pathway , which plays a crucial role in various cellular functions, including muscle contraction and neurotransmission . By inhibiting aldose reductase, an enzyme involved in the polyol pathway , this compound may also influence glucose metabolism .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract, albeit relatively slowly . Its peak plasma concentration is reached within 1-4 hours . It is extensively metabolized, primarily by the CYP2D6 isoenzyme . Approximately 67% of this compound is excreted in the feces and 33% in the urine as metabolites .

Result of Action

This compound’s action results in the relaxation of vascular smooth muscle cells, leading to vasodilation . This can alleviate symptoms of conditions like vertigo and motion sickness by improving blood flow in the brain . Its antagonistic effects on d2 dopamine receptors can lead to symptoms of depression, tremor, muscle rigidity, tardive dyskinesia, and akathisia .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the pH and contents of the gastrointestinal tract. Furthermore, genetic variations in the CYP2D6 enzyme can impact its metabolism, potentially affecting its efficacy and side effect profile .

Biochemical Analysis

Biochemical Properties

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits the flow of calcium into red blood cells, which increases the elasticity of the cell wall, thereby increasing their flexibility and making the blood less viscous . This allows the blood to travel more efficiently and effectively through narrowed vessels in order to bring oxygen to damaged tissue .

Molecular Mechanism

This compound primarily works on the central vestibular system to interfere with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus . It acts by limiting the activity of the vestibular hair cells which send signals about movement .

Temporal Effects in Laboratory Settings

This compound has been observed to have temporal effects in laboratory settings. For instance, it has been found that this compound markedly improved the functional abnormalities of ischemia but had little or no effect upon the neuronal damage .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages. For instance, in a study on rats, this compound administration significantly restored various parameters back to normal levels, and significantly decreased perivascular and peribronchiolar inflammatory scores .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a specific calcium channel blocker that primarily works on the central vestibular system . It also acts as a protonophore, which prevents the MgATP-dependent production of the electrochemical gradient crucial to the transport and storage of dopamine into vesicles .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It inhibits the flow of calcium into red blood cells, thereby increasing their flexibility and making the blood less viscous . This allows the blood to travel more efficiently and effectively through narrowed vessels in order to bring oxygen to damaged tissue .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are not well studied. Given its role as a calcium channel blocker, it is likely that it localizes to areas where these channels are present, such as the cell membrane .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Cinnarizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted this compound analogs .

Scientific Research Applications

Cinnarizine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Cinnarizine: this compound’s unique combination of antihistaminic and calcium channel blocking properties sets it apart from other similar compounds. Its ability to act on multiple receptor types and its effectiveness in treating a range of vestibular disorders make it a versatile and valuable therapeutic agent .

Properties

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7002-58-6 (di-hydrochloride)
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80859311
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16699-20-0, 298-57-7
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
Source CAS Common Chemistry
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Record name Cinnarizine [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, (E)-
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Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-benzhydryl-4-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
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Record name Cinnarizine
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Record name CINNARIZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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